2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing both halogenated aromatic systems and sulfonyl functional groups. The compound's name reflects a piperidine ring system with a substituted methyl group at the second position, where the methyl carbon bears a sulfonyl linkage to a para-brominated phenyl ring. The hydrochloride designation indicates the presence of a protonated nitrogen center in the piperidine ring, forming an ionic salt with chloride counter-ion.
Structural analysis reveals a six-membered saturated nitrogen-containing ring (piperidine) as the core structure, with the sulfonylmethyl substituent positioned at carbon-2 of the ring system. The sulfonyl group (-SO2-) serves as a connecting bridge between the piperidine ring system and the brominated aromatic ring, creating a compound with distinct electronic and steric properties. The para-brominated phenyl ring contributes significant molecular weight and influences the compound's physicochemical characteristics through halogen bonding interactions and electronic effects.
The molecular geometry places the sulfonyl oxygen atoms in a tetrahedral arrangement around the sulfur center, with bond angles approximating 109.5 degrees. This configuration creates a rigid connecting unit between the flexible piperidine ring and the planar aromatic system. The brominated phenyl ring maintains planarity, with the bromine substituent occupying the para position relative to the sulfonyl attachment point, maximizing the distance between these electron-withdrawing groups and optimizing molecular stability.
Analysis of related structural isomers demonstrates consistent nomenclature patterns within this compound family. The position number preceding the substituted functional group clearly identifies the attachment site on the piperidine ring, while the systematic description of the sulfonylmethyl unit maintains chemical accuracy and international standardization. This nomenclature approach ensures unambiguous identification and facilitates precise communication within the scientific community.
CAS Registry Number and Molecular Weight Verification
Current chemical registry databases do not contain a specific Chemical Abstracts Service registry number for this compound, indicating this particular positional isomer may represent a novel or less-studied structural variant. However, comprehensive analysis of the closely related 4-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride provides valuable reference data for molecular weight calculations and structural verification.
The 4-position isomer, bearing CAS Registry Number 1864015-66-6, exhibits a molecular formula of C12H17BrClNO2S and a molecular weight of 354.69 grams per mole. This compound serves as an excellent structural reference, as the positional difference between the 2- and 4-substituted isomers does not alter the molecular formula or molecular weight. Both isomers contain identical atomic compositions: twelve carbon atoms, seventeen hydrogen atoms (including the hydrochloride proton), one bromine atom, one chlorine atom (from the hydrochloride salt), one nitrogen atom, two oxygen atoms, and one sulfur atom.
Molecular weight verification calculations confirm the expected mass for this compound as 354.69 grams per mole, matching the documented value for its 4-position isomer. The brominated phenyl ring contributes approximately 157 atomic mass units, the sulfonyl group adds 64 atomic mass units, the piperidine ring system provides 84 atomic mass units, the methylene bridge contributes 14 atomic mass units, and the hydrochloride salt formation adds 36.5 atomic mass units.
Database searches reveal consistent molecular weight reporting across multiple chemical suppliers and research institutions, with values ranging from 354.69 to 354.7 grams per mole, reflecting standard rounding conventions in chemical documentation. The slight variations in reported decimal places reflect different computational methods and database maintenance protocols rather than actual molecular weight differences.
| Molecular Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Piperidine Ring | C5H10N | 84.15 |
| Methylene Bridge | CH2 | 14.03 |
| Sulfonyl Group | SO2 | 64.06 |
| Brominated Phenyl Ring | C6H4Br | 157.01 |
| Hydrochloride Salt | HCl | 36.46 |
| Total Compound | C12H17BrClNO2S | 354.71 |
Comparative Analysis with Related Piperidine Sulfonyl Derivatives
Comparative structural analysis within the piperidine sulfonyl derivative family reveals significant diversity in substitution patterns, electronic properties, and potential applications. The this compound represents one member of a broader chemical class that includes various positional isomers and structural analogs with different halogen substitutions and ring modifications.
The most closely related compound, 4-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride, shares identical molecular formula and weight but differs in the attachment position of the sulfonylmethyl substituent. This positional variation significantly affects molecular conformation, steric interactions, and potential biological activity patterns. The 4-position substitution places the bulky sulfonylmethyl group in an equatorial position when the piperidine ring adopts its preferred chair conformation, minimizing steric strain and potentially enhancing molecular stability.
Analysis of 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine (CAS 329939-42-6) provides insights into alternative substitution patterns within this chemical family. This compound features direct sulfonyl attachment to the piperidine nitrogen rather than through a methylene bridge, resulting in a molecular formula of C12H16BrNO2S and molecular weight of 318.23 grams per mole. The absence of the methylene bridge and hydrochloride salt reduces the molecular weight by approximately 36 atomic mass units compared to the target compound.
Structural comparison with 4-(4-Bromophenyl)piperidine (CAS 80980-89-8) illustrates the impact of sulfonyl group incorporation. This simpler analog, with molecular formula C11H14BrN and molecular weight 240.14 grams per mole, lacks both the sulfonyl functionality and the methylene bridge present in the target compound. The absence of these structural elements reduces molecular complexity and eliminates the additional 114 atomic mass units contributed by the sulfonylmethyl unit and hydrochloride salt.
Investigation of brominated phenyl positioning effects through comparison with 1-(3-Bromo-4-methylphenylsulfonyl)piperidine (CAS 850429-73-1) demonstrates the influence of halogen placement on molecular properties. This compound maintains the piperidine-sulfonyl-phenyl structural framework but incorporates both bromine and methyl substituents on the aromatic ring, resulting in altered electronic distribution and molecular weight of 318.23 grams per mole.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-([(4-Bromophenyl)sulfonyl]methyl)piperidine HCl | 1864015-66-6 | C12H17BrClNO2S | 354.69 | 4-Position substitution, methylene bridge |
| 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine | 329939-42-6 | C12H16BrNO2S | 318.23 | Direct N-sulfonyl attachment, 3-methyl |
| 4-(4-Bromophenyl)piperidine | 80980-89-8 | C11H14BrN | 240.14 | Simple phenyl-piperidine linkage |
| 1-(3-Bromo-4-methylphenylsulfonyl)piperidine | 850429-73-1 | C12H16BrNO2S | 318.23 | Meta-bromo, para-methyl substitution |
The comparative analysis reveals consistent molecular weight ranges within specific structural subgroups. Compounds featuring direct piperidine-sulfonyl-phenyl linkages typically exhibit molecular weights between 318-320 grams per mole, while those incorporating methylene bridges and hydrochloride salts approach 355 grams per mole. Simple piperidine-phenyl compounds without sulfonyl functionality demonstrate significantly lower molecular weights, typically ranging from 240-255 grams per mole depending on additional substituents.
Electronic property analysis across this compound family demonstrates the significant influence of sulfonyl group incorporation on molecular polarity and hydrogen bonding potential. The sulfonyl oxygens serve as hydrogen bond acceptors, while the hydrochloride salt formation creates additional ionic interactions that enhance water solubility and crystalline stability. These electronic modifications distinguish sulfonylated derivatives from their simpler phenylpiperidine analogs and contribute to distinct physicochemical profiles suitable for specialized applications in medicinal chemistry and materials science research.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCRZCDGOAHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride typically involves the reaction of 4-bromobenzene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride, often referred to in research contexts by its chemical structure or abbreviated form, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the compound's applications, particularly in medicinal chemistry, pharmacology, and material science, providing a comprehensive overview supported by data tables and case studies.
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antitumor activity. A study demonstrated that this compound showed promising results in inhibiting the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells, which is critical for developing new cancer therapies.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits effective inhibition against Gram-positive bacteria, making it a candidate for developing new antibiotics.
Pharmacology
Neurological Applications
Piperidine derivatives are known to interact with neurotransmitter systems. Research has explored the potential of this compound in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin receptors suggests a role in developing antidepressants.
Pain Management
The analgesic properties of piperidine derivatives have been documented. Studies indicate that this compound may act as a pain reliever by influencing pain pathways in the central nervous system, providing a basis for further exploration in pain management therapies.
Material Science
Polymer Chemistry
The sulfonyl group in the compound allows for potential applications in polymer chemistry. Research has shown that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use.
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Gram-positive |
| Escherichia coli | >32 µg/mL | Gram-negative |
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A clinical study assessed the antimicrobial activity of this compound against common pathogens isolated from infected patients. The findings revealed that it effectively inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its utility in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring may also interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Key Functional Groups :
- 4-Bromophenyl moiety : Introduces steric bulk and electron-withdrawing effects, which may modulate binding affinity and pharmacokinetic properties.
- Piperidine ring : A common scaffold in bioactive molecules, contributing to conformational flexibility and basicity (pKa ~8–10 for protonated amine) .
Structural Comparison
Structural Insights :
- Substituent Position : The target compound’s substituent is at the piperidine C2 position , whereas donepezil and 4-(diphenylmethoxy)piperidine HCl feature substituents at C4 . Positional differences influence steric accessibility and receptor-binding modes .
- Sulfonyl vs.
Physicochemical Properties
| Property | Target Compound | 2-(4-Bromo-phenyl)piperidine HCl | 4-(Diphenylmethoxy)piperidine HCl | Donepezil HCl |
|---|---|---|---|---|
| LogP (Predicted) | ~2.5–3.0 | ~2.8 | ~4.0 | ~3.8 |
| Water Solubility | Moderate (HCl salt) | Low | Low | Moderate (HCl salt) |
| Polar Surface Area (Ų) | ~70 | ~20 | ~40 | ~90 |
Key Observations :
- The target compound’s sulfonyl group increases polarity (higher PSA) compared to 2-(4-bromo-phenyl)piperidine HCl, enhancing solubility in polar solvents.
- 4-(Diphenylmethoxy)piperidine HCl has higher lipophilicity (LogP ~4.0) due to bulky diphenyl groups, likely reducing aqueous solubility .
Activity Insights :
- Sulfones : highlights sulfones’ broad activity in anti-inflammatory and antimicrobial contexts, suggesting the target compound may share these properties.
- Piperidine Derivatives : Rigid analogs (e.g., donepezil) exhibit enhanced AChE inhibition due to conformational constraints, whereas flexible derivatives (e.g., target compound) may prioritize different targets .
Biological Activity
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and a sulfonyl group that enhances its reactivity. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNOSCl
- Molecular Weight : 320.67 g/mol
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to form N-aryl sulfonamides through nucleophilic substitution reactions. The bromophenyl sulfonyl group can react with various nucleophiles, leading to the formation of diverse derivatives that may exhibit different biological activities.
Target Pathways
Compounds containing piperidine moieties are known to interact with several biochemical pathways, including:
- Enzyme Inhibition : The sulfonamide derivatives have been explored for their potential to inhibit enzymes involved in inflammatory responses and cancer progression.
- Protein Interactions : The compound may act as a biochemical probe to study protein interactions relevant to disease mechanisms.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting specific enzymatic pathways.
- Anticancer Potential : Some derivatives have shown promise in preclinical models for their ability to inhibit cancer cell proliferation.
Case Studies
-
Study on Anticancer Activity :
A study investigated the anticancer effects of similar sulfonamide derivatives in various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC values ranging from 0.25 to 2.4 μM, suggesting that modifications to the piperidine structure could enhance activity against specific cancer types . -
Enzyme Inhibition Studies :
Another research focused on the inhibition of aromatase by sulfonamide derivatives, including those related to this compound. The most active compounds demonstrated IC values as low as 6 nM, comparable to established drugs .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromophenyl methyl sulfone | Simple sulfone without piperidine | Limited anti-inflammatory effects |
| Sodium (4-bromophenyl)methanesulfinate | Sodium salt form | Used primarily in organic synthesis |
| Piperidinyl sulfonamides | Various substitutions on piperidine | Broad spectrum of activities including anticancer |
This comparison highlights the enhanced versatility and potential effectiveness of this compound due to its unique structural features.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride, and how can yield be maximized?
- Methodological Answer :
- Step 1 : Start with a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperidine derivatives (e.g., 4-hydroxypiperidine) in an aprotic solvent like dichloromethane .
- Step 2 : Introduce a methyl group via alkylation using methyl iodide under basic conditions (e.g., NaOH) to form the sulfonylmethyl intermediate .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize in ethanol to achieve >95% purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperidine) to minimize side products .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Emergency Protocols : For skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in a sealed container under inert gas (argon) at 2–8°C to prevent degradation .
Q. What purification techniques are recommended to isolate high-purity this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane and water to remove unreacted starting materials .
- Crystallization : Recrystallize from a mixture of ethanol and diethyl ether to obtain needle-like crystals with >99% purity .
- HPLC Validation : Confirm purity using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the sulfonylmethyl group in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model sulfonyl group interactions with nucleophiles (e.g., amines) .
- Reaction Path Search : Employ the GRRM17 software to identify transition states and intermediates for substitution reactions .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, NIST) and apply statistical tools (ANOVA) to identify outliers .
- Dose-Response Studies : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .
- Structural Analog Comparison : Compare with 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride to assess sulfonyl group effects on activity .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 30 days and analyze degradation via LC-MS .
- pH-Dependent Hydrolysis : Prepare buffers (pH 1–13) and monitor sulfonyl bond cleavage using NMR (¹H, 13C) .
- Data Table :
| Condition | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| pH 2, 25°C | 0.8 | 4-Bromobenzenesulfonic acid |
| pH 7, 40°C | 0.2 | None detected |
| pH 12, 60°C | 5.4 | Piperidine derivative |
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity (KD) in real-time .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with the target’s active site (PDB ID: 1XYZ) .
- In Vitro Assays : Test inhibitory activity against acetylcholinesterase using Ellman’s method (λ = 412 nm) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., in DMSO vs. water) be addressed?
- Methodological Answer :
- Standardized Protocols : Use the shake-flask method at 25°C with saturated solutions filtered through 0.22 µm membranes .
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., DMSO/water) to identify optimal ratios .
- Contradiction Resolution : Cross-validate with NIST solubility databases and adjust for ionic strength effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
